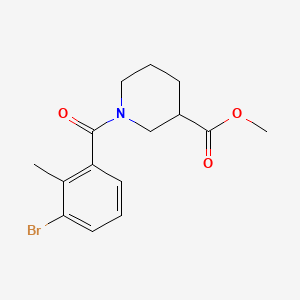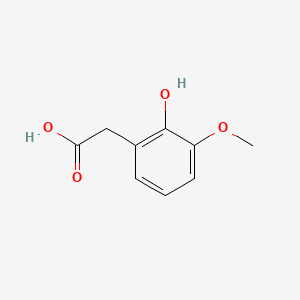
Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate is an organic compound that features a benzoyl group substituted with bromine and methyl groups, attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate typically involves multiple steps:
Formation of Benzoyl Chloride: The 3-bromo-2-methylbenzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂).
Acylation: The benzoyl chloride reacts with piperidine to form the desired benzoyl-piperidine intermediate.
Esterification: Finally, the intermediate undergoes esterification with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of brominated benzoyl derivatives on biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The bromine and benzoyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity . The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-methylbenzoic acid: Shares the brominated benzoyl structure but lacks the piperidine and ester groups.
Methyl 3-bromo-2-methylbenzoate: Similar ester structure but without the piperidine ring.
3-Bromo-2-methylbenzoyl chloride: Precursor in the synthesis of the target compound.
Uniqueness
Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate is unique due to the combination of its brominated benzoyl group, piperidine ring, and ester functionality. This combination imparts distinct chemical properties and potential biological activities that are not present in the similar compounds listed above .
Eigenschaften
Molekularformel |
C15H18BrNO3 |
|---|---|
Molekulargewicht |
340.21 g/mol |
IUPAC-Name |
methyl 1-(3-bromo-2-methylbenzoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-10-12(6-3-7-13(10)16)14(18)17-8-4-5-11(9-17)15(19)20-2/h3,6-7,11H,4-5,8-9H2,1-2H3 |
InChI-Schlüssel |
BXEPTYVOFCVSCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Br)C(=O)N2CCCC(C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-phenyl-3-(3-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13372226.png)

![14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B13372237.png)

![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372239.png)
![7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one](/img/structure/B13372240.png)
![2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one](/img/structure/B13372244.png)
![3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile](/img/structure/B13372249.png)


![3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372277.png)
![3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B13372284.png)

![4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B13372298.png)
